molecular formula C22H20O11 B122375 (2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate CAS No. 53538-13-9

(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No. B122375
CAS RN: 53538-13-9
M. Wt: 460.4 g/mol
InChI Key: XXKIWCKZQFBXIR-SXFAUFNYSA-N
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Description

(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate is a natural product found in Physocarpus capitatus, Bellis perennis, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiospecific Synthesis : The enantiomers of a related compound, 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, have been synthesized from hydroxybutanoates, showcasing methods for enantiospecific synthesis of similar compounds (Deschenaux et al., 1989).

Biological and Medicinal Applications

  • Anti-inflammatory Activity : A structurally similar nitrogen-containing flavonoid exhibited significant anti-inflammatory activity, highlighting the potential of such compounds in medical applications (Kang et al., 2019).
  • Antimicrobial Activity : Research on substituted chromeno[2,3-d]pyrimidinone derivatives, related to the compound , showed promising antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).
  • Antihypertensive Properties : O-heterocyclic analogues from the brown seaweed Sargassum wightii, structurally similar to the compound, demonstrated significant antihypertensive activity, suggesting its potential in managing hypertension (Maneesh & Chakraborty, 2018).
  • Antineoplastic Activity : The reaction of similar chromen-carbaldehydes led to compounds with noted antineoplastic activities on human tumor cell lines, indicating the compound's potential in cancer research (Gašparová et al., 2010).

Material Science and Chemistry Applications

  • Synthesis of Novel Compounds : Various novel compounds with similar structures have been synthesized, showcasing the versatility and the potential of such molecules in material science and organic chemistry applications (Pimenova et al., 2003).

Mechanism of Action

Target of Action

Apigenin 7-O-methylglucuronide, also known as (2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate, has been found to inhibit the activities of Matrix Metalloproteinases (MMPs), with IC50 values of 12.87, 22.39, 17.52, 0.27 μM for MMP-3, MMP-8, MMP-9, MMP-13, respectively . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in various physiological and pathological conditions.

Mode of Action

The compound interacts with its targets, the MMPs, and inhibits their activities. This inhibition can lead to a decrease in the degradation of the extracellular matrix, thereby affecting various biological processes such as cell migration, angiogenesis, and tissue remodeling .

Biochemical Pathways

Apigenin 7-O-methylglucuronide affects the MMP pathway by inhibiting the activities of MMPs. This can lead to changes in the downstream effects of this pathway, including alterations in cell migration, angiogenesis, and tissue remodeling .

Pharmacokinetics

Apigenin 7-O-methylglucuronide shows stability for 24 hours in simulated intestinal fluid . An in vivo pharmacokinetic study demonstrated that apigenin, the parent compound, had a very low oral bioavailability (F) of 0.708% and was mainly metabolized to Apigenin 7-O-methylglucuronide . Notably, systemic exposure (Cmax and AUC) of apigenin after oral administration of Apigenin 7-O-methylglucuronide was markedly higher (2.62- and 14.3-fold, respectively) than that after oral administration of apigenin . This indicates that Apigenin 7-O-methylglucuronide could potentially improve the bioavailability of apigenin.

Action Environment

The action of Apigenin 7-O-methylglucuronide can be influenced by various environmental factors. For instance, its stability in the gastrointestinal lumen can affect its bioavailability . Furthermore, its metabolism in both hepatic and intestinal S9 fractions indicates that the intestine had a greater contribution than the liver to pre-systemic elimination of both apigenin and Apigenin 7-O-methylglucuronide .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIWCKZQFBXIR-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
Reactant of Route 5
(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
Reactant of Route 6
(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate

Q & A

Q1: What is the potential benefit of Apigenin 7-O-methylglucuronide in the context of Osteogenesis Imperfecta Type I?

A: Osteogenesis Imperfecta Type I (OI Type I) is characterized by diminished type I collagen biosynthesis. Research suggests that Apigenin 7-O-methylglucuronide may hold therapeutic potential for this condition. In studies using skin fibroblasts from OI Type I patients, Apigenin 7-O-methylglucuronide, at a concentration of 30 µM, was shown to normalize type I collagen synthesis without affecting overall protein synthesis. [, ] This effect was not attributed to increased cell proliferation or inhibition of matrix metalloproteinases. [] Interestingly, the compound did not significantly affect glycosaminoglycan (GAG) levels or secretion in these cells, which is a desirable characteristic for potential therapeutic use in OI Type I patients with normal GAG content. []

Q2: What are the possible mechanisms of action for Apigenin 7-O-methylglucuronide's effect on collagen synthesis?

A: While the exact mechanisms are still under investigation, research suggests that Apigenin 7-O-methylglucuronide may exert its effects through β1-integrin-mediated signaling pathways. [] Additionally, it was observed that the compound stimulated the activity of prolidase, an enzyme crucial for the final step of collagen degradation and important for collagen biosynthesis. [] Further research is needed to fully elucidate the specific molecular interactions and downstream signaling cascades involved.

Q3: How does Apigenin 7-O-methylglucuronide compare to other similar compounds in terms of its effects on collagen and GAGs?

A: Compared to other flavonoid glycosides like apigenin 7-O-glucuronide, Apigenin 7-O-methylglucuronide demonstrates a distinct profile. While both compounds stimulate type I collagen synthesis in OI Type I fibroblasts, they differ in their impact on GAGs. Apigenin 7-O-glucuronide does not seem to affect GAG secretion, while pectolinarin, another related compound, significantly decreases GAG content. [] These variations highlight the importance of structural differences within this class of compounds and their potential for selective targeting of extracellular matrix components.

Q4: What is the source of Apigenin 7-O-methylglucuronide?

A: Apigenin 7-O-methylglucuronide has been isolated from the aerial parts of the plant Pogostemon cablin (Blance) Benth. [] It has also been identified as a constituent of Exochorda racemosa. [] These findings suggest that natural sources could be potential avenues for obtaining this compound.

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